molecular formula C13H11ClFNO2 B13932492 2-Chloro-4-fluoro-3-((4-methoxybenzyl)oxy)pyridine

2-Chloro-4-fluoro-3-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B13932492
M. Wt: 267.68 g/mol
InChI Key: CRJHUESQUYTYJU-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-((4-methoxybenzyl)oxy)pyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms on a pyridine ring, with a 4-methoxybenzyl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-((4-methoxybenzyl)oxy)pyridine typically involves multiple steps, starting from commercially available starting materials. One common method involves the following steps:

    Nitration and Reduction: The starting material, 2-chloro-4-fluoropyridine, undergoes nitration to introduce a nitro group, followed by reduction to form an amino group.

    Substitution Reaction: The amino group is then replaced with a 4-methoxybenzyl group through a nucleophilic substitution reaction.

    Oxidation: The final step involves oxidation to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-((4-methoxybenzyl)oxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

2-Chloro-4-fluoro-3-((4-methoxybenzyl)oxy)pyridine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-((4-methoxybenzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoropyridine: Lacks the 4-methoxybenzyl group.

    4-Methoxybenzyl chloride: Contains the 4-methoxybenzyl group but lacks the pyridine ring.

    2-Chloro-4-fluoro-3-methoxypyridine: Similar structure but with a methoxy group instead of the 4-methoxybenzyl group.

Uniqueness

2-Chloro-4-fluoro-3-((4-methoxybenzyl)oxy)pyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, combined with the 4-methoxybenzyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C13H11ClFNO2

Molecular Weight

267.68 g/mol

IUPAC Name

2-chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H11ClFNO2/c1-17-10-4-2-9(3-5-10)8-18-12-11(15)6-7-16-13(12)14/h2-7H,8H2,1H3

InChI Key

CRJHUESQUYTYJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CN=C2Cl)F

Origin of Product

United States

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